L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI)
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Overview
Description
Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate is a complex organic compound that features a tert-butylamino group, a phenylpropanoyl group, and a phenylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) typically involves multiple steps, including the formation of the tert-butylamino group and the esterification of the phenylpropanoate. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester . This reaction proceeds smoothly with Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in one pot .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group can yield tert-butyl hydroperoxide, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[2-[(1,1-dimethylethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-, methyl ester, (R)-(9CI) involves its interaction with molecular targets and pathways. The tert-butylamino group can interact with enzymes and receptors, potentially modulating their activity. The phenylpropanoyl and phenylpropanoate groups can also participate in various biochemical pathways, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: Similar in structure but may have different functional groups attached to the ester.
Phenylpropanoyl derivatives: Compounds with similar phenylpropanoyl groups but different substituents.
Amino acid esters: Compounds with esterified amino acids, sharing some structural similarities.
Uniqueness
Methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate is unique due to its combination of a tert-butylamino group, a phenylpropanoyl group, and a phenylpropanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl (2S)-2-[[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-23(2,3)25-21(26)19(15-17-11-7-5-8-12-17)24-20(22(27)28-4)16-18-13-9-6-10-14-18/h5-14,19-20,24H,15-16H2,1-4H3,(H,25,26)/t19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZVQLUAEXYLDB-UXHICEINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(CC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H](CC1=CC=CC=C1)N[C@@H](CC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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